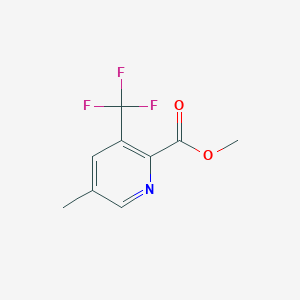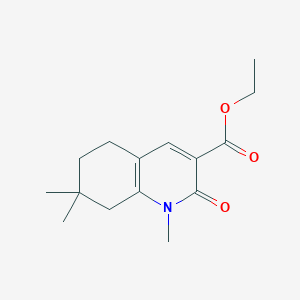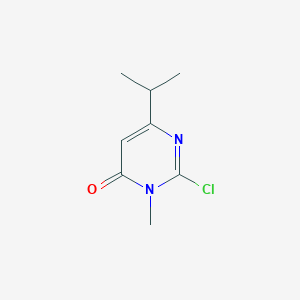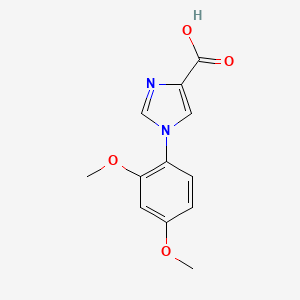![molecular formula C10H5F3N6O2 B11795629 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(5-(Trifluorometil)-[1,2,4]triazolo[1,5-a]pirimidin-7-il)-1H-imidazol-4-carboxílico es un compuesto orgánico complejo que pertenece a la clase de las triazolopirimidinas. Este compuesto se caracteriza por la presencia de un grupo trifluorometilo, un anillo triazolo fusionado a un anillo pirimidina y un anillo imidazol con un grupo funcional ácido carboxílico. Estas características estructurales lo convierten en una molécula de interés en diversos campos de la investigación científica, incluyendo la química medicinal y la ciencia de los materiales.
Métodos De Preparación
La síntesis del ácido 1-(5-(Trifluorometil)-[1,2,4]triazolo[1,5-a]pirimidin-7-il)-1H-imidazol-4-carboxílico generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica los siguientes pasos:
Formación del núcleo de triazolopirimidina: La síntesis comienza con la preparación del núcleo de triazolopirimidina.
Introducción del grupo trifluorometilo: El grupo trifluorometilo se introduce utilizando reactivos como yoduro de trifluorometilo o ácido trifluorometilsulfónico.
Formación del anillo imidazol: El anillo imidazol se construye a través de una reacción de ciclación que involucra precursores apropiados.
Análisis De Reacciones Químicas
El ácido 1-(5-(Trifluorometil)-[1,2,4]triazolo[1,5-a]pirimidin-7-il)-1H-imidazol-4-carboxílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros grupos.
Aplicaciones Científicas De Investigación
El ácido 1-(5-(Trifluorometil)-[1,2,4]triazolo[1,5-a]pirimidin-7-il)-1H-imidazol-4-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química medicinal: El compuesto se investiga por su potencial como agente terapéutico.
Investigación biológica: El compuesto se utiliza en estudios biológicos para comprender sus efectos sobre los procesos y vías celulares.
Ciencia de los materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de materiales avanzados con propiedades específicas, como conductividad y estabilidad.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(5-(Trifluorometil)-[1,2,4]triazolo[1,5-a]pirimidin-7-il)-1H-imidazol-4-carboxílico involucra su interacción con objetivos moleculares y vías específicas:
Comparación Con Compuestos Similares
El ácido 1-(5-(Trifluorometil)-[1,2,4]triazolo[1,5-a]pirimidin-7-il)-1H-imidazol-4-carboxílico se puede comparar con otros compuestos similares para resaltar su singularidad:
1-(5-Trifluorometil-[1,2,4]triazolo[1,5-a]pirimidin-7-il)-pirrolidin-3-ilamina: Este compuesto comparte el núcleo de triazolopirimidina pero tiene un anillo pirrolidina en lugar de un anillo imidazol.
7-Hidroxi-5-metil-[1,2,4]triazolo[1,5-a]pirimidina: Este compuesto tiene un grupo hidroxilo y un grupo metilo, lo que lo hace estructuralmente distinto.
Propiedades
Fórmula molecular |
C10H5F3N6O2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N6O2/c11-10(12,13)6-1-7(19-9(17-6)14-3-16-19)18-2-5(8(20)21)15-4-18/h1-4H,(H,20,21) |
Clave InChI |
GWZGYSQTRVVQIB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)N3C=C(N=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

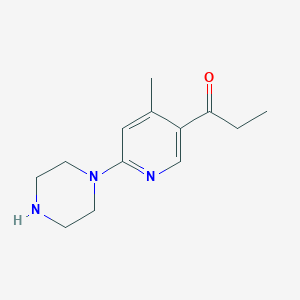
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
